molecular formula C7H15NO3SSi B8586257 Silane, (3-isothiocyanatopropyl)trimethoxy- CAS No. 122055-02-1

Silane, (3-isothiocyanatopropyl)trimethoxy-

Cat. No. B8586257
Key on ui cas rn: 122055-02-1
M. Wt: 221.35 g/mol
InChI Key: JAURRRGHEBOVOF-UHFFFAOYSA-N
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Patent
US08110645B2

Procedure details

In a reaction container mixed were 53.8 g of 3-(trimethoxysilyl)propylamine and 600 ml of dry tetrahydrofuran (THF), with cooling to 0° C. To this solution, 34.2 g of carbon disulfide was added dropwise, and the mixture was stirred at 0° C. for 5 hours in a nitrogen atmosphere. Then, a solution of 61.9 g of dicyclohexyl carbodiimide in 180 ml of dry THF and 3 g of triethylamine were added thereto, and the mixture was allowed to react at 40° C. for 5 hours. THF was removed from the reaction mixture obtained, and the residue was extracted with n-hexane. Then n-hexane was removed from the extract under reduced pressure, and the residue was distilled under reduced pressure, to obtain γ-isothiocyanatopropyltrimethoxysilane.
Quantity
53.8 g
Type
reactant
Reaction Step One
Quantity
34.2 g
Type
reactant
Reaction Step Two
Quantity
61.9 g
Type
reactant
Reaction Step Three
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
180 mL
Type
solvent
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][Si:3]([O:10][CH3:11])([O:8][CH3:9])[CH2:4][CH2:5][CH2:6][NH2:7].[C:12](=S)=[S:13].C1(N=C=NC2CCCCC2)CCCCC1.C(N(CC)CC)C>O1CCCC1>[N:7]([CH2:6][CH2:5][CH2:4][Si:3]([O:8][CH3:9])([O:10][CH3:11])[O:2][CH3:1])=[C:12]=[S:13]

Inputs

Step One
Name
Quantity
53.8 g
Type
reactant
Smiles
CO[Si](CCCN)(OC)OC
Step Two
Name
Quantity
34.2 g
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
61.9 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
180 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 5 hours in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
In a reaction container mixed
CUSTOM
Type
CUSTOM
Details
to react at 40° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
THF was removed from the reaction mixture
CUSTOM
Type
CUSTOM
Details
obtained
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with n-hexane
CUSTOM
Type
CUSTOM
Details
Then n-hexane was removed from the
EXTRACTION
Type
EXTRACTION
Details
extract under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N(=C=S)CCC[Si](OC)(OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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